N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline
Overview
Description
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is an organic compound that features a pyridine ring and an aniline moiety connected by an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 4-isopropylaniline under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes[][3].
Mechanism of Action
The mechanism of action of N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but with dimethyl groups instead of an isopropyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyrimidine ring instead of an aniline moiety.
Uniqueness
N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline is unique due to its specific combination of a pyridine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-propan-2-yl-N-(2-pyridin-2-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13(2)14-6-8-16(9-7-14)18-12-10-15-5-3-4-11-17-15/h3-9,11,13,18H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAXCZZETBKEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378944 | |
Record name | N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200060-83-9 | |
Record name | N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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